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Compound of Interest

Compound Name: 1,2-Benzenediol, 3-phenoxy-
CAS No.: 52995-00-3
Cat. No.: B13802922
Get Quote
. J

Compound Identity & Significance

1,2-Benzenediol, 3-phenoxy- is an aromatic ether characterized by a catechol (1,2-
dihydroxybenzene) moiety substituted at the 3-position with a phenoxy group. It is primarily
identified as a key intermediate in the bacterial catabolism of diphenyl ether and its
halogenated derivatives (e.g., fluorodifen).
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Property Detail

IUPAC Name 3-Phenoxybenzene-1,2-diol

3-Phenoxycatechol; 2,3-Dihydroxydiphenyl
Common Synonyms

ether
CAS Registry Number 52995-00-3
Molecular Formula C12H1003
Molecular Weight 202.21 g/mol

Metabolic biomarker for diphenyl ether
Key Application degradation; Intermediate in herbicide

detoxification

Spectroscopic Data Analysis[1][2]
A. Mass Spectrometry (EI-MS)

Mass spectrometry is the primary method for identifying 3-phenoxycatechol in complex
biological matrices. The electron ionization (El) spectrum is distinct due to the stability of the
diphenyl ether linkage and the catechol functionality.

e Molecular lon (M*):m/z 202 (Base peak or high intensity).
o Fragmentation Pattern:
o m/z 202 (M*): The parent ion is stable due to aromatic conjugation.

o m/z 109 [M - CeHsO]*: Loss of the phenoxy group. This is a characteristic cleavage of the
ether bridge.

o m/z 144 [M - 58]*: Loss of C2H20:2 (glyoxal-like fragment) from the catechol ring is
possible but less common than ether cleavage.

o m/z 77 [CeHs]*: Phenyl cation, indicative of the unsubstituted phenoxy ring.

o m/z 51 [CaHs]*: Fragmentation of the phenyl ring.
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Differentiation Note: The isomer 4-phenoxycatechol (CAS 21480-14-0) also shows M+ 202 but
may exhibit different relative intensities in the m/z 109/110 region due to the para-substitution

stability.

B. Nuclear Magnetic Resonance (NMR)

NMR provides definitive structural confirmation, distinguishing the 1,2,3-substitution pattern of

the catechol ring from the 1,2,4-pattern of its isomers.

'H NMR (Proton) - 400 MHz, CDClIs / CDs0OD

The spectrum displays two distinct aromatic systems: the trisubstituted catechol ring (Ring A)

and the monosubstituted phenoxy ring (Ring B).
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» Key Diagnostic: The "triplet” (or dd appearing as t) for H-5 on Ring A is characteristic of the
1,2,3-substitution pattern. A 1,2,4-substituted isomer would show a singlet (d, J~2Hz) for the
isolated proton.

13C NMR (Carbon) - 100 MHz
e Catechol Carbons (C-OH): ~140-146 ppm (Deshielded by oxygen).

o Ether Carbon (C-O-C): ~148 ppm (Ring A, C-3) and ~157 ppm (Ring B, C-1".

e Aromatic CH: 115-130 ppm (Typical aromatic region).

C. Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the presence of the hydroxyl and ether functionalities.

3300-3500 cm~1 (Broad): O-H stretching (Intermolecular H-bonding typical of catechols).

3050-3070 cm~* (Weak): Aromatic C-H stretching.

1590, 1490 cm~! (Medium-Strong): Aromatic C=C ring breathing modes.

1200-1275 cm~1 (Strong): C-O-C asymmetric stretching (Aryl ether).

1100-1150 cm~1: C-O stretching (Phenolic C-OH).

Experimental Protocols
Protocol A: Isolation from Bacterial Culture

This compound is rarely sold commercially and is typically isolated from biological degradation
assays.

 Cultivation: Inoculate Sphingomonas sp. strain SS3 in mineral salts medium with diphenyl
ether (1 mM) as the sole carbon source. Incubate at 30°C.

e Accumulation: To accumulate the catechol, inhibit the ring-cleavage enzyme (catechol 2,3-
dioxygenase) by adding 3-chlorocatechol (suicide inhibitor) or by using a mutant strain
defective in the bphC gene.
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o Extraction:
o Acidify supernatant to pH 2.0 with HCI.
o Extract 3x with equal volumes of Ethyl Acetate.
o Dry over anhydrous NazSOa4 and concentrate in vacuo.

e Purification: Semi-preparative HPLC (C18 column, Methanol/Water gradient + 0.1% Formic
Acid).

Protocol B: GC-MS Derivatization (TMS Method)

Catechols degrade on standard GC columns; derivatization is mandatory.

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

Procedure: Dissolve 1 mg dry sample in 100 pL Pyridine. Add 100 pL BSTFA. Heat at 60°C
for 30 mins.

Analysis: Inject 1 pL into GC-MS.

Result: Look for the Bis-TMS derivative (MW = 202 + 144 = 346).

o M*:m/z 346.

o Fragment: m/z 73 (TMS group).

Metabolic Context & Visualization[3]

The formation of 3-phenoxycatechol is the rate-limiting step in the biodegradation of diphenyl
ethers. It is formed via angular dioxygenation, a rare mechanism where oxygen attacks the

bridgehead carbon.

Pathway Diagram (DOT Visualization)
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Caption: Figure 1. Metabolic pathway showing the formation of 3-phenoxycatechol via angular
dioxygenation of diphenyl ether. The compound subsequently undergoes meta-cleavage.[1][2]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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